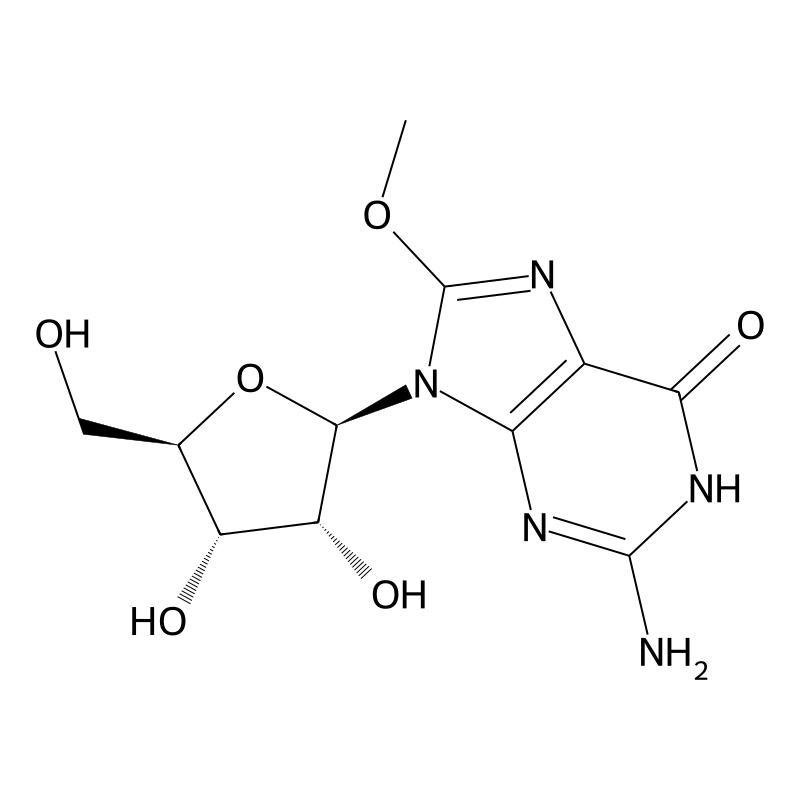8-Methoxyguanosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Role in Z-DNA and Z-RNA Stability
8-MG has been shown to influence the structure of DNA. DNA typically adopts a right-handed double helix conformation known as B-DNA. However, under specific conditions, DNA can transition to a left-handed form called Z-DNA. Studies have found that incorporating 8-MG into DNA sequences can stabilize Z-DNA structures, even under physiological salt conditions [, ]. This research suggests that 8-MOG, due to its similar structure, might hold potential for investigations into Z-RNA stability. While Z-RNA structures are less well studied than Z-DNA, recent research has explored using modified nucleosides, like 2'-O-Methyl-8-Methoxyguanosine (m8Gm), to stabilize Z-RNA for structural and functional studies [].
8-Methoxyguanosine is a modified nucleoside derived from guanosine, characterized by the presence of a methoxy group at the 8-position of the guanine base. This modification alters the physical and chemical properties of the nucleoside, influencing its interactions within nucleic acids. The compound plays a significant role in stabilizing specific DNA and RNA structures, particularly Z-DNA and Z-RNA, which are alternative forms of nucleic acids distinct from the more common B-DNA and A-RNA structures.
The primary focus of research on 8-mG lies in its role in Z-DNA formation. Z-DNA is a left-handed double helix structure, different from the more common right-handed B-DNA. Studies suggest that incorporating 8-mG into DNA sequences can significantly stabilize Z-DNA structures, even under low salt conditions [, ]. This has implications for understanding DNA regulation and potential therapeutic applications.
The incorporation of 8-methoxyguanosine into oligonucleotides can significantly affect their stability and conformation. Notably, it has been shown to stabilize Z-DNA under low salt conditions compared to unmodified guanosine. The stabilization is attributed to the syn conformation adopted by 8-methoxyguanosine, which enhances base stacking interactions and reduces entropic penalties associated with structural transitions between B- and Z-forms .
In terms of synthesis, 8-methoxyguanosine can be produced through various methods, including free radical methylation techniques that target the C8 position of guanine derivatives . This allows for site-selective modifications that are crucial for studying its biochemical properties.
8-Methoxyguanosine exhibits significant biological activity, particularly in its ability to stabilize Z-form nucleic acids. This stabilization is vital for understanding the molecular mechanisms underlying Z-DNA's role in biological processes such as gene regulation and viral replication. The presence of 8-methoxyguanosine in oligonucleotides has been shown to facilitate the transition from A- to Z-form RNA, enhancing the stability of these structures even in physiological conditions .
Additionally, studies suggest that modified guanine derivatives like 8-methoxyguanosine can influence protein binding interactions, potentially impacting cellular signaling pathways and gene expression .
The synthesis of 8-methoxyguanosine typically involves several key steps:
- Starting Materials: The process begins with guanosine or its derivatives.
- Methylation: A free radical methylation reaction is employed to introduce a methoxy group at the C8 position. This can be achieved using reagents such as t-butyl hydroperoxide in acidic conditions .
- Purification: The resulting product is purified through chromatography techniques to isolate 8-methoxyguanosine from byproducts.
Alternative synthetic routes may also utilize site-selective alkylation methods that allow for precise modifications without affecting other functional groups within the nucleoside .
The unique properties of 8-methoxyguanosine make it applicable in several fields:
- Nucleic Acid Research: It serves as a tool for studying Z-DNA and Z-RNA structures, aiding in understanding their biological functions.
- Therapeutics: Its ability to stabilize specific nucleic acid conformations may have implications in drug design, particularly for targeting viral genomes or regulating gene expression.
- Biotechnology: Modified oligonucleotides containing 8-methoxyguanosine are utilized in developing biosensors and diagnostic tools due to their enhanced stability and specificity .
Research on interaction studies involving 8-methoxyguanosine has focused on its role in stabilizing Z-DNA structures and influencing protein-nucleic acid interactions. For instance, oligonucleotides containing this modified nucleoside have been shown to bind more effectively to proteins that recognize Z-DNA, facilitating studies on protein-DNA interactions under physiological conditions .
Moreover, experiments utilizing nuclear magnetic resonance spectroscopy have elucidated the structural dynamics of oligonucleotides containing 8-methoxyguanosine, providing insights into how these modifications affect molecular recognition processes .
Several compounds share structural similarities with 8-methoxyguanosine but differ in their functional groups or positions of modification. Here are some notable examples:
The uniqueness of 8-methoxyguanosine lies in its dual stabilization effects on both DNA and RNA structures while maintaining compatibility with existing biochemical pathways.








